Cas no 2228136-84-1 (methyl 5-(2-amino-2-methylpropyl)thiophene-3-carboxylate)

Methyl 5-(2-amino-2-methylpropyl)thiophene-3-carboxylate is a specialized organic compound featuring a thiophene core substituted with an ester group at the 3-position and an amino-functionalized isopropyl chain at the 5-position. This structure imparts versatility in synthetic applications, particularly as an intermediate in pharmaceutical and agrochemical research. The presence of both amino and ester functionalities allows for further derivatization, enabling the synthesis of more complex molecules. Its stable yet reactive nature makes it suitable for use in heterocyclic chemistry and drug discovery. The compound is typically handled under controlled conditions due to its sensitivity to moisture and air, ensuring optimal performance in reactions.
methyl 5-(2-amino-2-methylpropyl)thiophene-3-carboxylate structure
2228136-84-1 structure
商品名:methyl 5-(2-amino-2-methylpropyl)thiophene-3-carboxylate
CAS番号:2228136-84-1
MF:C10H15NO2S
メガワット:213.29660153389
CID:5926126
PubChem ID:165609557

methyl 5-(2-amino-2-methylpropyl)thiophene-3-carboxylate 化学的及び物理的性質

名前と識別子

    • methyl 5-(2-amino-2-methylpropyl)thiophene-3-carboxylate
    • EN300-1739022
    • 2228136-84-1
    • インチ: 1S/C10H15NO2S/c1-10(2,11)5-8-4-7(6-14-8)9(12)13-3/h4,6H,5,11H2,1-3H3
    • InChIKey: ISBUHPDJFDZQCQ-UHFFFAOYSA-N
    • ほほえんだ: S1C=C(C(=O)OC)C=C1CC(C)(C)N

計算された属性

  • せいみつぶんしりょう: 213.08234989g/mol
  • どういたいしつりょう: 213.08234989g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 218
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 80.6Ų

methyl 5-(2-amino-2-methylpropyl)thiophene-3-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1739022-0.5g
methyl 5-(2-amino-2-methylpropyl)thiophene-3-carboxylate
2228136-84-1
0.5g
$1838.0 2023-09-20
Enamine
EN300-1739022-5.0g
methyl 5-(2-amino-2-methylpropyl)thiophene-3-carboxylate
2228136-84-1
5g
$5553.0 2023-06-03
Enamine
EN300-1739022-0.25g
methyl 5-(2-amino-2-methylpropyl)thiophene-3-carboxylate
2228136-84-1
0.25g
$1762.0 2023-09-20
Enamine
EN300-1739022-0.1g
methyl 5-(2-amino-2-methylpropyl)thiophene-3-carboxylate
2228136-84-1
0.1g
$1685.0 2023-09-20
Enamine
EN300-1739022-10g
methyl 5-(2-amino-2-methylpropyl)thiophene-3-carboxylate
2228136-84-1
10g
$8234.0 2023-09-20
Enamine
EN300-1739022-5g
methyl 5-(2-amino-2-methylpropyl)thiophene-3-carboxylate
2228136-84-1
5g
$5553.0 2023-09-20
Enamine
EN300-1739022-2.5g
methyl 5-(2-amino-2-methylpropyl)thiophene-3-carboxylate
2228136-84-1
2.5g
$3752.0 2023-09-20
Enamine
EN300-1739022-0.05g
methyl 5-(2-amino-2-methylpropyl)thiophene-3-carboxylate
2228136-84-1
0.05g
$1608.0 2023-09-20
Enamine
EN300-1739022-1.0g
methyl 5-(2-amino-2-methylpropyl)thiophene-3-carboxylate
2228136-84-1
1g
$1915.0 2023-06-03
Enamine
EN300-1739022-10.0g
methyl 5-(2-amino-2-methylpropyl)thiophene-3-carboxylate
2228136-84-1
10g
$8234.0 2023-06-03

methyl 5-(2-amino-2-methylpropyl)thiophene-3-carboxylate 関連文献

methyl 5-(2-amino-2-methylpropyl)thiophene-3-carboxylateに関する追加情報

Methyl 5-(2-amino-2-methylpropyl)thiophene-3-carboxylate (CAS No: 2228136-84-1)

The compound methyl 5-(2-amino-2-methylpropyl)thiophene-3-carboxylate, with CAS number 2228136-84-1, is a structurally unique organic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the class of thiophene derivatives, which are known for their versatile applications due to the aromaticity and reactivity of the thiophene ring. The molecule incorporates a methyl ester group at position 3 of the thiophene ring and an aminoalkyl substituent at position 5, making it a promising candidate for various chemical modifications and functionalizations.

Recent studies have highlighted the potential of methyl 5-(2-amino-2-methylpropyl)thiophene-3-carboxylate in drug design, particularly in the development of bioactive molecules with enhanced solubility and stability. The presence of the amino group in the side chain allows for hydrogen bonding interactions, which are crucial for molecular recognition and binding in biological systems. This feature makes the compound a valuable building block in medicinal chemistry, where it can be used as a precursor for synthesizing bioactive agents targeting specific receptors or enzymes.

In addition to its pharmacological applications, methyl 5-(2-amino-2-methylpropyl)thiophene-3-carboxylate has shown promise in materials science, particularly in the synthesis of advanced materials such as conductive polymers and functional coatings. The thiophene ring's inherent aromaticity and electron-withdrawing properties make it an ideal component for designing materials with tailored electronic properties. Researchers have explored its use in creating hybrid materials that exhibit improved electrical conductivity and mechanical stability, which could find applications in flexible electronics and energy storage devices.

From a synthetic perspective, the preparation of methyl 5-(2-amino-2-methylpropyl)thiophene-3-carboxylate involves a multi-step process that typically includes nucleophilic substitution, coupling reactions, and esterification. The synthesis strategy often requires precise control over reaction conditions to ensure high yields and purity of the final product. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly routes for synthesizing this compound, reducing production costs and minimizing waste generation.

The physical and chemical properties of methyl 5-(2-amino-2-methylpropyl)thiophene-3-carboxylate have been extensively characterized using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These studies have provided insights into its molecular structure, stability under various conditions, and reactivity towards different chemical transformations. For instance, its thermal stability has been evaluated under different temperature regimes, revealing its suitability for high-temperature applications in certain industrial processes.

Moreover, computational studies using density functional theory (DFT) have been conducted to investigate the electronic structure and reactivity of methyl 5-(2-amino-2-methylpropyl)thiophene-3-carboxylate at the molecular level. These studies have shed light on its potential as a catalyst or co-catalyst in organic reactions, particularly those involving electron transfer mechanisms or transition metal complexes.

Looking ahead, the versatility of methyl 5-(2-amino-2-methylpropyl)thiophene-3-carboxylate suggests that it will continue to play a significant role in advancing both fundamental research and applied technologies across multiple disciplines. Its unique combination of structural features makes it an invaluable tool for scientists seeking to develop innovative solutions in drug discovery, material synthesis, and chemical engineering.

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